molecular formula C18H11Cl2N5O2 B2378280 2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 863501-35-3

2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2378280
CAS No.: 863501-35-3
M. Wt: 400.22
InChI Key: IEEPSWDLSSEEEA-UHFFFAOYSA-N
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Description

2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a purine core substituted with chlorophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate chlorophenyl-substituted amines with purine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as thermal evaporation and controlled crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Halogenation and other substitution reactions can occur, where chlorophenyl groups are replaced or modified using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2,9-bis(4-chlorophenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N5O2/c19-10-3-1-9(2-4-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-5-11(20)6-8-12/h1-8H,(H2,21,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEPSWDLSSEEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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